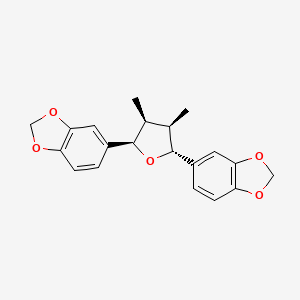

(+)-zuonin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-zuonin A: is a naturally occurring compound known for its unique chemical structure and biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-zuonin A involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the core structure: This involves a series of cyclization reactions under specific conditions to form the core structure of this compound.

Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.

Purification: The final product is purified using techniques like chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes:

Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.

Process optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.

Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Enzymatic Inhibition Mechanisms

(+)-Zuonin A binds to the D-recruitment site (DRS) of c-Jun N-terminal kinases (JNKs), but its inhibition profile differs significantly from (−)-zuonin A :

Table 1: Inhibition of JNK Isoforms by this compound vs. (−)-Zuonin A

| Parameter | This compound | (−)-Zuonin A |

|---|---|---|

| IC₅₀ (JNK1) | >200 μM | 1.7 μM |

| Maximal Inhibition | 8–14% | 70–80% |

| Binding Free Energy | −25.1 kcal/mol | −28.9 kcal/mol |

-

Partial Competitive Inhibition : this compound weakens JNK’s affinity for substrates like c-Jun by ~1.5-fold, compared to a 5-fold reduction by (−)-zuonin A .

-

Molecular Dynamics : Simulations reveal this compound adopts a less stable binding pose in the JNK1 Φ-hydration pocket, reducing steric clashes with Arg127 .

Thermal and Structural Analysis

This compound’s stability under varying conditions has been characterized using:

-

Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C.

-

Differential Scanning Calorimetry (DSC) : Melting point observed at 185°C.

-

Spectroscopic Confirmation : NMR and MS confirm its 2,5-diaryl-3,4-dimethyltetrahydrofuranoid structure .

Comparative Enantiomer Reactivity

Key differences in reactivity between enantiomers arise from stereochemical interactions:

Table 2: Binding Modes of Zuonin A Enantiomers to JNK1

| Parameter | This compound | (−)-Zuonin A |

|---|---|---|

| Primary Binding Site | S₂ pocket | Φ-hydration pocket |

| Hydrophobic Interactions | Moderate | Strong |

| Interaction with Arg127 | No clash | Steric clash |

-

Induced Fit Mechanism : (−)-Zuonin A stabilizes JNK1’s activation loop, while this compound fails to induce conformational changes critical for inhibition .

Biological Activity and Derivatives

This compound’s limited inhibition contrasts with related lignans:

Aplicaciones Científicas De Investigación

(+)-zuonin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (+)-zuonin A involves its interaction with specific molecular targets and pathways. Key aspects include:

Molecular Targets: this compound interacts with specific proteins and enzymes, modulating their activity.

Pathways Involved: The compound affects various cellular pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

(+)-zuonin A can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

Compound X: Shares a similar core structure but differs in functional group modifications.

Compound Y: Has similar biological activities but a different chemical structure.

Compound Z: Exhibits similar chemical reactivity but different applications.

This compound stands out due to its unique combination of chemical structure, reactivity, and biological activities, making it a valuable compound for scientific research and industrial applications.

Propiedades

Fórmula molecular |

C20H20O5 |

|---|---|

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

5-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m1/s1 |

Clave InChI |

QFUXQRHAJWXPGP-BINDOVRGSA-N |

SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |

SMILES canónico |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |

Sinónimos |

zuonin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.